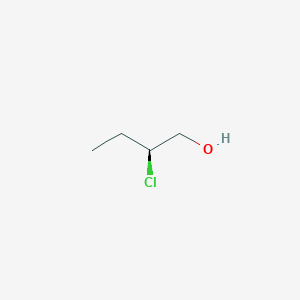
(3,4-Dimethoxyphenyl)phosphonous dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)phosphonous dichloride is an organophosphorus compound characterized by the presence of a phosphonous dichloride group attached to a 3,4-dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)phosphonous dichloride typically involves the reaction of 3,4-dimethoxyphenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the phosphorus trichloride. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxyphenyl)phosphonous dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous dichloride group to a phosphine.
Substitution: The chlorine atoms in the phosphonous dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonous compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxyphenyl)phosphonous dichloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphorus center.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants and other phosphorus-based materials.
Wirkmechanismus
The mechanism of action of (3,4-Dimethoxyphenyl)phosphonous dichloride involves the reactivity of the phosphorus center. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic applications, where the compound serves as a precursor to more complex phosphorus-containing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic dichloride: Similar structure but lacks the methoxy groups on the phenyl ring.
Dichlorophenylphosphine: Contains a phenyl ring but with different substituents on the phosphorus atom.
Diphenylphosphinic chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
(3,4-Dimethoxyphenyl)phosphonous dichloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. These methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
53534-49-9 |
|---|---|
Molekularformel |
C8H9Cl2O2P |
Molekulargewicht |
239.03 g/mol |
IUPAC-Name |
dichloro-(3,4-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C8H9Cl2O2P/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
GTOUMFANGNZOFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)P(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


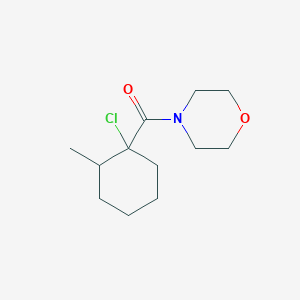
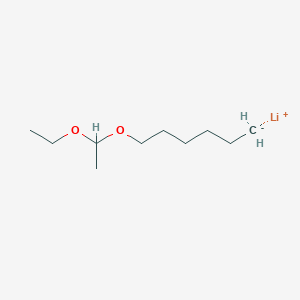
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
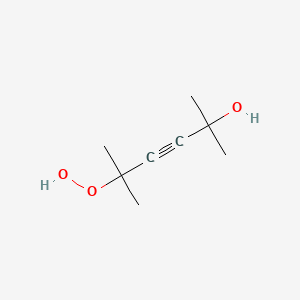


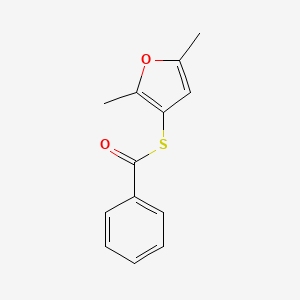
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
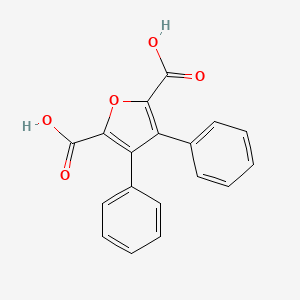
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

